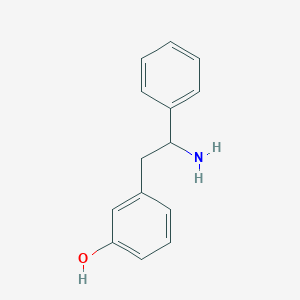

3-(2-Amino-2-phenylethyl)phenol

Description

3-(2-Amino-2-phenylethyl)phenol is a phenolic compound featuring a phenylethylamine substituent at the 3-position of the aromatic ring. Its structure combines a phenol group with a primary amine attached to a phenylethyl chain. The molecular formula is inferred as C14H15NO, with a molecular weight of 213.28 g/mol. This compound’s reactivity and applications may relate to its dual functional groups (phenolic -OH and primary amine), enabling hydrogen bonding and participation in organic synthesis or biological interactions.

Properties

IUPAC Name |

3-(2-amino-2-phenylethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-14(12-6-2-1-3-7-12)10-11-5-4-8-13(16)9-11/h1-9,14,16H,10,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFWQWXBRSFWSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC(=CC=C2)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40499398 | |

| Record name | 3-(2-Amino-2-phenylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61311-57-7 | |

| Record name | 3-(2-Amino-2-phenylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-2-phenylethyl)phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with a 2-amino-2-phenylethyl halide. The reaction conditions often require a strong base, such as sodium hydride or potassium carbonate, to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nucleophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-2-phenylethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The amino group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

Oxidation: Quinones.

Reduction: Amines.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

3-(2-Amino-2-phenylethyl)phenol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Amino-2-phenylethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds and hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

2-(2-Amino-2-phenylethyl)phenol

- Structure: Phenylethylamine substituent at the 2-position of the phenol ring.

- Biological Activity: Positional isomers often exhibit divergent biological activities. For example, adenosine receptor antagonists (e.g., 125I-ZM241385 in ) show high selectivity based on substituent positioning, suggesting the 3-isomer may interact differently with biological targets .

3-(Diethylamino)phenol

- Structure: A tertiary amine (diethyl group) at the 3-position of phenol.

- Key Differences: Basicity: The tertiary amine in 3-(diethylamino)phenol is less basic than the primary amine in the target compound, affecting protonation states in aqueous environments . Hydrogen Bonding: Crystal structure analysis reveals O–H⋯O interactions forming four-membered rings, unlike O–H⋯N interactions seen in primary aminophenols .

Functional Group Variations

3-Amino-2-methylphenol

- Structure : A primary amine at the 3-position and a methyl group at the 2-position.

- Molecular Weight: Lower molecular weight (123.15 g/mol) compared to the target compound, influencing volatility and solubility .

3-Amino-2-bromophenol

- Structure : Bromine substitution at the 2-position.

- Key Differences: Electron Effects: Bromine’s electron-withdrawing nature decreases the phenol’s acidity compared to the target compound. Reactivity: Bromine enables nucleophilic substitution reactions, offering synthetic versatility absent in the non-halogenated target .

Hybrid Structures with Extended Functionality

Benzyl (2-amino-2-phenylethyl)carbamate

- Structure: Carbamate group replaces the phenolic -OH.

- Key Differences: Stability: The carbamate group enhances stability under basic conditions compared to the labile phenolic -OH.

Comparative Data Tables

Table 1: Structural and Physical Properties

Biological Activity

3-(2-Amino-2-phenylethyl)phenol, also known as β-phenethylamine phenol, is a compound of significant interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 213.28 g/mol. The compound features a phenolic hydroxyl group that contributes to its biological activity, particularly in antioxidant and anti-inflammatory pathways.

1. Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which help mitigate oxidative stress in biological systems. Studies indicate that this compound can scavenge free radicals and inhibit lipid peroxidation, thus protecting cellular components from oxidative damage .

2. Anti-inflammatory Effects

Research has shown that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory mediators such as cyclooxygenase (COX) enzymes . This inhibition can potentially reduce inflammation-related diseases, making it a candidate for therapeutic applications in conditions like arthritis and cardiovascular diseases.

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. Its effectiveness was evaluated through minimum inhibitory concentration (MIC) assays, revealing activity against both Gram-positive and Gram-negative bacteria.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as COX and lipoxygenase (LOX), thereby reducing the synthesis of pro-inflammatory prostaglandins .

- Signal Transduction Modulation : It can modulate signaling pathways associated with inflammation and cell survival, influencing transcription factors like NF-κB that regulate gene expression related to inflammation and immune response .

Case Study 1: Antioxidant Potential

A study conducted on the antioxidant capacity of phenolic compounds demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in vitro. The compound showed a significant decrease in oxidative stress markers in cultured cells exposed to oxidative agents.

Case Study 2: Anti-inflammatory Action

In an animal model of induced inflammation, administration of this compound resulted in a notable reduction in inflammatory cytokines compared to control groups. This suggests its potential application as an anti-inflammatory agent.

Case Study 3: Antimicrobial Efficacy

A series of tests evaluated the antimicrobial effects of the compound against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited moderate antibacterial activity with MIC values comparable to standard antibiotics.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.